6-(Ethylamino)pyridine-3-boronic acid hydrochloride 6-(Ethylamino)pyridine-3-boronic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2096330-99-1
VCID: VC11674351
InChI: InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H
SMILES: B(C1=CN=C(C=C1)NCC)(O)O.Cl
Molecular Formula: C7H12BClN2O2
Molecular Weight: 202.45 g/mol

6-(Ethylamino)pyridine-3-boronic acid hydrochloride

CAS No.: 2096330-99-1

Cat. No.: VC11674351

Molecular Formula: C7H12BClN2O2

Molecular Weight: 202.45 g/mol

* For research use only. Not for human or veterinary use.

6-(Ethylamino)pyridine-3-boronic acid hydrochloride - 2096330-99-1

Specification

CAS No. 2096330-99-1
Molecular Formula C7H12BClN2O2
Molecular Weight 202.45 g/mol
IUPAC Name [6-(ethylamino)pyridin-3-yl]boronic acid;hydrochloride
Standard InChI InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H
Standard InChI Key HYXHEFLYKOJWSN-UHFFFAOYSA-N
SMILES B(C1=CN=C(C=C1)NCC)(O)O.Cl
Canonical SMILES B(C1=CN=C(C=C1)NCC)(O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 6-(ethylamino)pyridine-3-boronic acid hydrochloride consists of a pyridine core with an ethylamino (-NHCH2CH3) group at position 6 and a boronic acid (-B(OH)2) group at position 3, protonated as a hydrochloride salt. The molecular formula is C7H12BClN2O2, with a molecular weight of 214.45 g/mol (calculated). Key physicochemical properties inferred from analogous compounds include:

PropertyValue/DescriptionSource Inference
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, THF); moderate aqueous solubility due to hydrochloride saltSimilar to
Melting Point~180–200°C (decomposes)Based on ,
LogP~1.2–1.5 (moderate lipophilicity)Estimated from ,
StabilityHygroscopic; sensitive to oxidationGeneral boronic acid trends

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the ethylamino substituent may enhance solubility and modulate electronic effects on the pyridine ring .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 6-(ethylamino)pyridine-3-boronic acid hydrochloride can be extrapolated from methods used for its methylamino analog. A representative pathway involves:

  • Halogenation: 6-Chloropyridine-3-boronic acid is reacted with ethylamine in tetrahydrofuran (THF) at 0–25°C under inert atmosphere.

  • Borylation: A palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl2) introduces the boronic acid group, though this step may precede amination depending on the route .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key reaction conditions from patent CN102786543A include:

  • Catalyst: Pd(dppf)Cl2 (0.01–0.1 eq)

  • Solvent: 1,4-dioxane or THF

  • Temperature: 70–100°C for 5–20 hours

  • Yield: ~90–95% after purification by recrystallization .

Industrial Production

Scaling this synthesis requires continuous flow reactors to optimize heat transfer and minimize byproducts. Automated systems ensure consistent stoichiometry, particularly in controlling the exothermic amination step. Industrial batches may employ membrane filtration for salt isolation, achieving >98% purity.

Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

This compound serves as a versatile building block in synthesizing biaryl structures. For example, coupling with aryl halides under Pd catalysis enables access to:

  • Pharmaceutical intermediates: Antiviral agents, kinase inhibitors.

  • Agrochemicals: Herbicides with improved soil stability.

A patent highlights similar derivatives in constructing imidazo[1,2-a]pyridines, a scaffold prevalent in GABA receptor modulators.

Challenges and Future Directions

  • Synthetic Optimization: Reducing Pd catalyst loading via ligand design (e.g., XPhos) could lower production costs .

  • Solubility Enhancement: Prodrug strategies (e.g., esterification of the boronic acid) may improve bioavailability .

  • Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates could mitigate off-target effects.

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